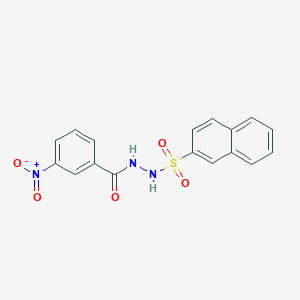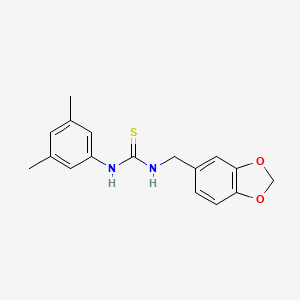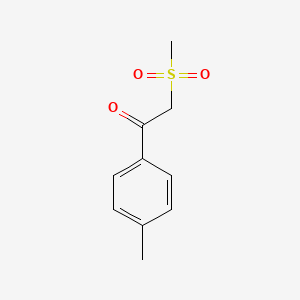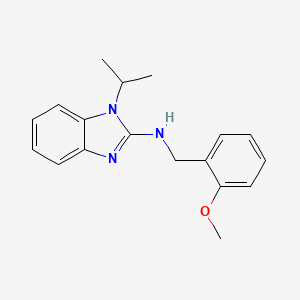
2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide, also known as DMAPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the acetanilide family of compounds and is widely used in the study of various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in prostaglandin synthesis. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2, this compound is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation and pain, and modulate the immune system. Additionally, this compound has been shown to possess antioxidant properties, which may play a role in its anti-inflammatory and anticancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for the study of various inflammatory and pain-related conditions. Additionally, this compound has been found to exhibit cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, it has been shown to exhibit some degree of toxicity, particularly at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are several future directions that could be pursued in the study of 2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide. For example, further research could be conducted to elucidate its mechanism of action and to identify its molecular targets. Additionally, the potential of this compound as a therapeutic agent for various inflammatory and pain-related conditions could be further explored. Finally, the anticancer properties of this compound could be further investigated, with a focus on identifying its potential applications in the treatment of various types of cancer.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potent anti-inflammatory and analgesic properties, as well as its cytotoxic activity against various cancer cell lines, make it a promising candidate for the development of new drugs. While there are some limitations associated with its use in lab experiments, there are also several future directions that could be pursued in the study of this compound.
Synthesis Methods
The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide involves the reaction of 2-(2,4-dimethylphenoxy) acetamide with 2-methyl-5-nitroaniline in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, with the resulting product being purified by recrystallization. The synthesis method has been optimized over the years, with various modifications being made to improve the yield and purity of the product.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has a wide range of scientific research applications, including studies related to cancer, inflammation, and pain. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been found to exhibit cytotoxic activity against various cancer cell lines, making it a potential anticancer agent.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-4-7-16(13(3)8-11)23-10-17(20)18-15-9-14(19(21)22)6-5-12(15)2/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJLIQVSGAPMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5733634.png)
![N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733640.png)
![3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5733647.png)

![1-(2,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5733658.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B5733666.png)



![3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B5733704.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5733712.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)

![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)